AZD7624
CAS No.: 1095004-78-6
Cat. No.: VC0520121
Molecular Formula: C27H30FN5O3
Molecular Weight: 491.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1095004-78-6 |
---|---|
Molecular Formula | C27H30FN5O3 |
Molecular Weight | 491.6 g/mol |
IUPAC Name | N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxopyrazin-1-yl]benzamide |
Standard InChI | InChI=1S/C27H30FN5O3/c1-17-21(28)15-18(25(34)31-19-7-8-19)16-22(17)33-13-11-30-24(26(33)35)32-27(9-10-27)20-5-3-4-6-23(20)36-14-12-29-2/h3-6,11,13,15-16,19,29H,7-10,12,14H2,1-2H3,(H,30,32)(H,31,34) |
Standard InChI Key | NNKPHNTWNILINE-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1F)C(=O)NC2CC2)N3C=CN=C(C3=O)NC4(CC4)C5=CC=CC=C5OCCNC |
Canonical SMILES | CC1=C(C=C(C=C1F)C(=O)NC2CC2)N3C=CN=C(C3=O)NC4(CC4)C5=CC=CC=C5OCCNC |
Appearance | Solid powder |
Introduction
Mechanism of Action and Preclinical Pharmacology
Target Specificity and Enzymatic Inhibition
AZD7624 selectively inhibits p38α (MAPK14) and p38β isoforms, with half-maximal inhibitory concentration (IC₅₀) values of 0.1 nM and 3.5 nM against human MAPK14 and TNF-α release in peripheral blood mononuclear cells (PBMCs), respectively . The compound exhibits no activity against p38γ or p38δ isoforms, ensuring targeted modulation of inflammation-associated pathways . Cross-species studies confirmed consistent potency against recombinant p38α enzymes in rats, mice, guinea pigs, rabbits, and dogs, supporting translational relevance .
Anti-Inflammatory Effects in Cellular Models
In human alveolar macrophages, AZD7624 reduced LPS-stimulated TNF-α and interleukin-6 (IL-6) production by 85.4% and 56.6%, respectively (p<0.001) . Ex vivo studies in whole blood demonstrated a pIC₅₀u (unbound potency) of 8.8, correlating with in vitro efficacy . This specificity for p38α, the predominant isoform in COPD-related inflammation, positioned AZD7624 as a candidate for localized lung therapy .
Preclinical Pharmacokinetics and Delivery Optimization
Inhalation-Driven Lung Selectivity
Inhaled administration in rats yielded five-fold higher lung exposure compared to intravenous dosing, underscoring the advantage of direct pulmonary delivery . Rapid absorption (Tₘₐₓ = 5 minutes) and fecal elimination minimized systemic exposure, aligning with the goal of reducing off-target effects .
Species-Independent Pharmacokinetics
Across preclinical models, AZD7624 showed a terminal half-life of 34–72 hours post-inhalation, supporting once-daily dosing . Protein binding-adjusted potency (pIC₅₀u) remained stable, with unbound plasma concentrations of 0.3 nM sufficient for 85% TNF-α inhibition in humans .
Clinical Development and Trial Outcomes
Phase I Studies in Healthy Volunteers
A randomized, double-blind, placebo-controlled trial (N=30) evaluated single and multiple ascending doses (580–2,030 µg) . AZD7624 reduced LPS-induced sputum TNF-α by 85% (p<0.001) and neutrophils by 56.6% (p<0.001) at 6 hours post-dose . Plasma concentrations remained subtherapeutic (0.3 nM unbound), confirming lung-selective action . No clinically significant ECG or laboratory abnormalities were observed .
Table 1: Key Phase I Pharmacokinetic Parameters
Dose (µg) | Tₘₐₓ (h) | Half-Life (h) | AUC₀–∞ (nM·h) |
---|---|---|---|
580 | 0.08 | 34 | 12.3 |
2,030 | 0.08 | 72 | 45.7 |
Phase II Proof-of-Principle Trial in COPD
A 12-week study (N=213) randomized COPD patients to AZD7624 (1.0 mg/day) or placebo . Primary endpoints included time to first moderate/severe exacerbation and change in St. George’s Respiratory Questionnaire (SGRQ). Despite baseline p38α overexpression in patient macrophages, AZD7624 showed no significant difference versus placebo in exacerbation rates (HR: 1.07, 95% CI: 0.72–1.58) or SGRQ scores . Subtherapeutic systemic exposure (mean plasma concentration: 0.4 nM) suggested inadequate lung retention or target engagement in chronic disease .
Discontinuation and Lessons Learned
Termination of Development
In September 2016, AstraZeneca discontinued AZD7624 due to lack of efficacy in Phase II, despite favorable safety . The failure highlighted challenges in translating acute LPS challenge models to chronic COPD inflammation .
Implications for p38-Targeted Therapies
AZD7624’s discontinuation underscored the complexity of p38 signaling in COPD. While acute inhibition reduced TNF-α, chronic disease may involve redundant pathways (e.g., JNK, NF-κB) unaffected by p38α/β blockade . Future strategies may require broader kinase inhibition or combination therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume